N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea
Description
N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea (CAS: 284670-98-0) is a bis-aryl urea derivative with the molecular formula C27H24N6O5 and a molecular weight of 512.52 g/mol . Its structure features two 4-pyridyloxy phenyl groups linked via a urea bridge, each substituted with an N-methylcarbamoyl moiety. The compound exhibits >95% purity (HPLC) and is stored at +4°C . Its SMILES and InChI notations confirm the spatial arrangement of functional groups, which are critical for hydrogen bonding and molecular recognition .
Properties
IUPAC Name |
N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMYJDVQDNOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea typically involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low range to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sorafenib and Its Derivatives
Sorafenib (N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea) shares the urea backbone and pyridyloxy-carbamoyl motifs but differs in substituents:
- Substituent Differences : Sorafenib incorporates a 4-chloro-3-(trifluoromethyl)phenyl group instead of a second pyridyloxy phenyl group. This modification enhances its kinase inhibition profile, targeting Raf, VEGFR-2, and PDGFR-β .
- Pharmacokinetics: A deuterated analog (CM4307) showed improved metabolic stability compared to non-deuterated Sorafenib (CM4306) in rat studies, highlighting the impact of isotopic substitution .
- Bioactivity : Sorafenib’s trifluoromethyl and chloro groups increase lipophilicity and target affinity, making it a clinically approved antitumor agent, whereas the bis-pyridyloxy structure of the parent compound lacks documented therapeutic use .
Table 1: Key Differences Between N,N'-Bis[...]urea and Sorafenib
Urea-Based Pesticides
Compounds like chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) and difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea) share the urea core but feature alkyl or aryloxy substituents instead of pyridyloxy groups . These substitutions reduce hydrogen-bonding capacity, shifting their use to herbicides rather than pharmaceuticals.
Structural and Functional Analysis
Hydrogen Bonding and Crystal Packing
The urea group in N,N'-Bis[...]urea forms bidirectional hydrogen bonds (N-H···O), critical for supramolecular assembly .
Biological Activity
N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea (CAS Number: 284670-98-0) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological mechanisms, and potential applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C27H24N6O5
- Molecular Weight : 512.52 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological properties.
Biological Activity Overview
This compound has been studied for its potential as a kinase inhibitor , which plays a crucial role in various cellular processes such as growth, differentiation, and metabolism. These properties make it a candidate for cancer therapeutics and other diseases linked to aberrant kinase activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Studies indicate that it may disrupt the phosphorylation processes critical for tumor growth and survival.
In Vitro Studies
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Kinase Inhibition : Research has demonstrated that this compound effectively inhibits several kinases, leading to reduced proliferation of cancer cell lines.
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Result : IC50 values were determined, indicating effective inhibition at micromolar concentrations.
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Apoptosis Induction : In vitro assays showed that treatment with this compound resulted in increased apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
- Mechanism : Activation of caspase pathways was observed, confirming apoptotic signaling.
In Vivo Studies
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Animal Models : Animal studies have been conducted to evaluate the therapeutic efficacy and safety profile of this compound.
- Findings : Significant tumor reduction was noted in xenograft models treated with the compound compared to controls.
- Toxicity Assessment : Chronic toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its potential for further development.
Comparative Analysis of Biological Activity
| Compound Name | Kinase Inhibition | Apoptosis Induction | Toxicity Level |
|---|---|---|---|
| This compound | Yes | Yes | Low |
| Standard Kinase Inhibitor A | Yes | Moderate | Moderate |
| Standard Kinase Inhibitor B | No | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
